ethyl 8-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate
Overview
Description
Ethyl 8-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate is a chemical compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate typically involves the reaction of carbazole derivatives with chlorinated compounds. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux conditions in methanol . This reaction yields the tricyclic indole structure, which can then be further modified to obtain the desired carbazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures and proper handling of reagents are crucial in industrial settings to ensure the safety of workers and the environment.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted carbazole compounds.
Scientific Research Applications
Ethyl 8-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activities make it a valuable tool in studying cellular processes and developing new therapeutic agents.
Medicine: Carbazole derivatives, including this compound, have shown potential in treating various diseases, such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of ethyl 8-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to different biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide
Uniqueness
Ethyl 8-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate is unique due to its specific substitution pattern and the presence of the chloro group at the 8-position. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds .
Properties
IUPAC Name |
ethyl 8-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2/c1-2-19-15(18)9-6-7-13-11(8-9)10-4-3-5-12(16)14(10)17-13/h3-5,9,17H,2,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVOEEVZPUZSEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C(C1)C3=C(N2)C(=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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